REACTION_SMILES
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[CH3:13][OH:14].[CH3:1][C:2]([NH2:3])([CH2:4][OH:5])[C:6](=[O:7])[OH:8].[S:9]([Cl:10])([Cl:11])=[O:12]>>[CH3:1][C:2]([NH2:3])([CH2:4][OH:5])[C:6]([O:7][CH3:13])=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)(CO)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(N)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |